molecular formula C23H25NO2 B11295842 N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

Cat. No.: B11295842
M. Wt: 347.4 g/mol
InChI Key: BTTWYQXBAVTZPE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethylphenyl Groups: The furan ring is then substituted with 2,4-dimethylphenyl and 3,4-dimethylphenyl groups using Friedel-Crafts alkylation.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the substituted furan with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-[5-(2,4-dimethylphenyl)furan-2-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

Uniqueness

N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is unique due to its specific substitution pattern on the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C23H25NO2/c1-15-5-10-21(18(4)13-15)24-23(25)12-9-20-8-11-22(26-20)19-7-6-16(2)17(3)14-19/h5-8,10-11,13-14H,9,12H2,1-4H3,(H,24,25)

InChI Key

BTTWYQXBAVTZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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